molecular formula C6H9N3O2 B125551 2-Isopropyl-4-nitro-1H-imidazole CAS No. 13373-32-5

2-Isopropyl-4-nitro-1H-imidazole

Cat. No.: B125551
CAS No.: 13373-32-5
M. Wt: 155.15 g/mol
InChI Key: SQZCZXRYOJJCDU-UHFFFAOYSA-N
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Description

2-Isopropyl-4-nitro-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of an isopropyl group at the second position and a nitro group at the fourth position of the imidazole ring. Imidazoles are known for their diverse chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-4-nitro-1H-imidazole typically involves the nitration of 2-isopropylimidazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration or decomposition of the product. The reaction is usually performed at low temperatures to ensure selectivity and yield.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as the concentration of reagents, temperature, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and safety of the nitration process. Additionally, purification steps such as recrystallization or chromatography are used to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Isopropyl-4-nitro-1H-imidazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

    Oxidation: Although less common, the isopropyl group can undergo oxidation to form corresponding alcohols or ketones under strong oxidative conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides in polar aprotic solvents.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Reduction: 2-Isopropyl-4-amino-1H-imidazole.

    Substitution: Various substituted imidazoles depending on the nucleophile used.

    Oxidation: Corresponding alcohols or ketones from the oxidation of the isopropyl group.

Scientific Research Applications

2-Isopropyl-4-nitro-1H-imidazole has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active imidazoles.

    Industry: The compound is utilized in the production of dyes, pigments, and other materials that require specific chemical properties imparted by the imidazole ring.

Mechanism of Action

The mechanism of action of 2-Isopropyl-4-nitro-1H-imidazole depends on its interaction with molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The imidazole ring can also bind to metal ions or enzyme active sites, inhibiting their function and affecting various biochemical pathways.

Comparison with Similar Compounds

    2-Methyl-4-nitro-1H-imidazole: Similar structure with a methyl group instead of an isopropyl group.

    2-Ethyl-4-nitro-1H-imidazole: Similar structure with an ethyl group instead of an isopropyl group.

    2-Isopropyl-5-nitro-1H-imidazole: Similar structure with the nitro group at the fifth position.

Comparison: 2-Isopropyl-4-nitro-1H-imidazole is unique due to the specific positioning of the isopropyl and nitro groups, which influence its chemical reactivity and biological activity. The presence of the isopropyl group can enhance lipophilicity and membrane permeability, potentially improving its efficacy in biological applications compared to its methyl or ethyl analogs.

Properties

IUPAC Name

5-nitro-2-propan-2-yl-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-4(2)6-7-3-5(8-6)9(10)11/h3-4H,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQZCZXRYOJJCDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C(N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10158344
Record name Imidazole, 2-isopropyl-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10158344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13373-32-5
Record name 2-Isopropyl-4-nitroimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13373-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazole, 2-isopropyl-4-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013373325
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidazole, 2-isopropyl-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10158344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-isopropyl-4-nitro-1H-imidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.122
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: The research paper discusses the potential for predicting the biodegradability of imidazole derivatives by studying their interactions with enzymes involved in histidine degradation. Can you elaborate on how 2-Isopropyl-4-nitro-1H-imidazole might interact with these enzymes, specifically urocanase and formiminoglutamase?

A: The research paper focuses on computational docking studies using PatchDock to assess the interaction of various imidazole derivatives with urocanase and formiminoglutamase. [] These enzymes play crucial roles in the breakdown of histidine, an essential amino acid. While the study does not provide specific docking results for this compound, it suggests that compounds exhibiting low atomic contact energy with these enzymes, like 1-nitroimidazole, might be poorly biodegradable. [] This information could be used as a starting point for further investigation into the specific interactions of this compound with these enzymes. Experimental studies would be necessary to confirm any predicted interactions and assess the compound's actual biodegradability.

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